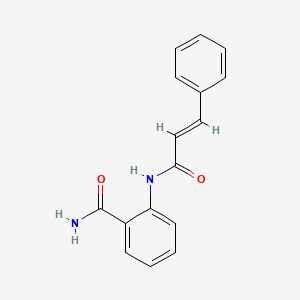

![molecular formula C21H24N2O3 B5577082 3-({[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine](/img/structure/B5577082.png)

3-({[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related chromene and pyridine derivatives involves several techniques. Halim and Ibrahim (2022) explored the synthesis of similar compounds using ring-opening and ring-closure reactions, followed by spectral analysis and quantum studies (Halim & Ibrahim, 2022). Zhang et al. (2021) developed a piperidine-mediated [3 + 3] cyclization for synthesizing 2-amino-4H-chromen-4-ones and 2-benzylidenemalononitriles (Zhang et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is often complex and requires detailed analysis. For instance, Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of related hydroxy derivatives of hydropyridine using X-ray diffraction analysis (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, as detailed by Osipov et al. (2018), who reported the synthesis of pyridine derivatives via the carbo-Michael reaction, chromane ring opening, and cyclodehydration (Osipov et al., 2018). Bondarenko et al. (2016) synthesized 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives, illustrating the intricate nature of these reactions (Bondarenko et al., 2016).

Physical Properties Analysis

The physical properties of these compounds are often influenced by their molecular structure. The study by Korotaev et al. (2015) highlighted the regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes, providing insights into the physical properties of these compounds (Korotaev et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds are diverse and complex. For example, Ivanova, Kanevskaya, and Fedotova (2019) synthesized hybrid systems containing pharmacophoric fragments of 4-[(1-Oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid, highlighting the chemical versatility of these compounds (Ivanova et al., 2019).

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

The compound 3-({[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine, due to its structural components, is involved in the synthesis of heterocyclic compounds which are crucial in medicinal chemistry. The reactions involving chromones and piperidine derivatives lead to a variety of fused 2H-chromenes, indicating potential in creating diverse molecular frameworks for pharmaceutical applications. For instance, polyhaloalkyl-substituted chromones react with salicylaldehydes in the presence of piperidine to yield a wide variety of fused 2H-chromenes, showcasing a novel annulation reaction that proceeds via tandem intermolecular oxa-Michael addition and subsequent intramolecular Mannich condensation (Sosnovskikh et al., 2006).

Synthesis of Hybrid Compounds

The synthesis of hybrid compounds, combining pharmacophoric fragments of different reagents, is another significant application. Reactions involving compounds with chromene and piperidine structures have been used to create novel hybrid systems containing pharmacophoric fragments, indicative of the potential for developing new therapeutic agents (Ivanova et al., 2019).

Future Directions

properties

IUPAC Name |

3,4-dihydro-2H-chromen-3-yl-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c24-21(18-12-17-5-1-2-6-20(17)26-15-18)23-10-7-19(8-11-23)25-14-16-4-3-9-22-13-16/h1-6,9,13,18-19H,7-8,10-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZQDVFPNJBYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCC2=CN=CC=C2)C(=O)C3CC4=CC=CC=C4OC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

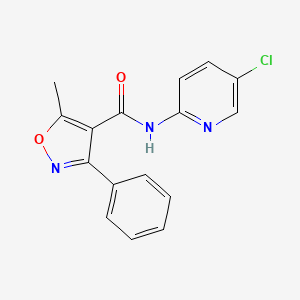

![3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5577005.png)

![4-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5577021.png)

![ethyl 4-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5577027.png)

![2-allyl-9-L-threonyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5577028.png)

![2-[(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5577036.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5577040.png)

![2-(3-methoxybenzyl)-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5577058.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5577102.png)

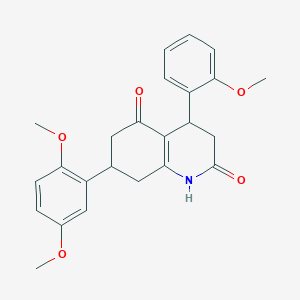

![3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5577107.png)

![7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)

![4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)